![molecular formula C13H16N4O2 B11776570 1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B11776570.png)
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolo[1,2-d][1,2,4]triazines
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the triazine ring, followed by functionalization to introduce the piperidine and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
化学反応の分析
Types of Reactions
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .
科学的研究の応用
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
作用機序
The mechanism of action of 1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[1,2-d][1,2,4]triazine derivatives, such as:
- 1-(4-Fluoropyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
- 1-(4-Chloropyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
Uniqueness
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
1-(4-methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c1-9-14-15-12(11-3-2-6-17(9)11)16-7-4-10(5-8-16)13(18)19/h2-3,6,10H,4-5,7-8H2,1H3,(H,18,19) |
InChIキー |
NUWIVQOJNAQGTO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C2=CC=CN12)N3CCC(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)

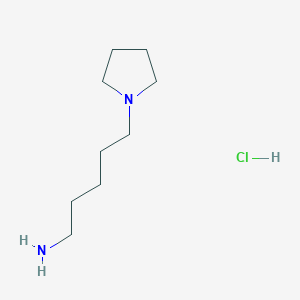
![7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11776509.png)
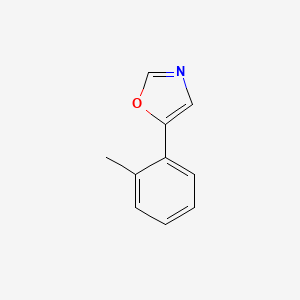
![4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11776517.png)
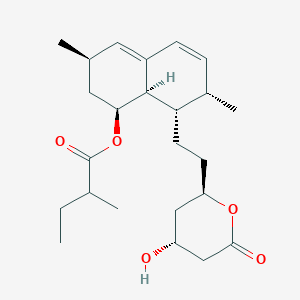


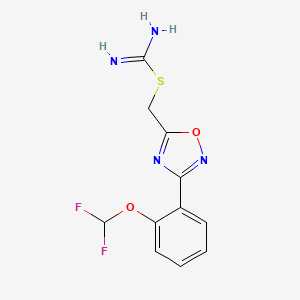
![(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776553.png)
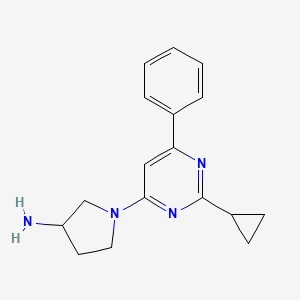
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile](/img/structure/B11776559.png)
